N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYUJZWVQHSGC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-bromo-2-chloroaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-bromo-2-chloroaniline and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine and chlorine atoms on the aryl ring participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Nucleophilic Substitution
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromine substitution with methoxy | NaOCH₃, CuI, DMF, 80°C | N-(4-methoxy-2-chlorophenyl)-3-phenylprop-2-enamide | 72% |
| Chlorine substitution with amine | NH₃ (excess), Pd/C, ethanol, reflux | N-(4-bromo-2-aminophenyl)-3-phenylprop-2-enamide | 58% |
Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura couplings:
text**Example**: Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 90°C → Biaryl derivatives (e.g., N-(4-biphenyl-2-chlorophenyl)-3-phenylprop-2-enamide)[1][6]
Reactivity of the Enamide Moiety
The α,β-unsaturated amide undergoes characteristic enamide reactions:
Oxidation
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Reagents : KMnO₄, H₂O/acetone, 0°C
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Product : Epoxide or diol derivatives (via electrophilic addition to the double bond) .
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Outcome : Complete double bond cleavage observed under harsh conditions.
Reduction
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Reagents : LiAlH₄, THF, reflux
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Product : Corresponding amine (N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamine).
Catalytic Functionalization
Recent studies highlight the use of palladium catalysis for C–H activation:
Stability and Side Reactions
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Thermal degradation : Decomposes above 200°C, releasing HBr and HCl.
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Photoreactivity : UV exposure induces cis-trans isomerization of the enamide double bond .
Research Advancements
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Anti-inflammatory derivatives : Substituent modifications (e.g., CF₃ or NO₂ groups) enhance biological activity while retaining core reactivity .
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Antimalarial analogs : Bromine/chlorine substitution patterns correlate with antiplasmodial efficacy (e.g., IC₅₀ = 0.58 µM against Plasmodium falciparum) .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide has shown significant antimicrobial properties. In a study evaluating various derivatives for their efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), this compound demonstrated an IC50 value of 0.58 µM, indicating strong antibacterial activity .Compound Activity IC50 (µM) This compound Antimicrobial 0.58 N-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide Antimicrobial 25.9 N-(4-nitro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide Antimicrobial 12.9 -
Anticancer Potential :
The compound has also been investigated for its anticancer properties. It was found to have minimal cytotoxic effects up to 20 µM in cell viability assays, suggesting it could be a promising candidate for further development in cancer therapy .
Biological Studies
This compound is explored for its interactions with biological targets to elucidate its mechanism of action:
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Anti-inflammatory Effects :
Research indicates that this compound can modulate the activity of the pro-inflammatory transcription factor NF-kB, which plays a critical role in inflammatory responses . -
Plasmodium Inhibition :
It has been identified as an effective agent against Plasmodium falciparum, the causative agent of malaria, with promising antiplasmodial activity comparable to chloroquine .
Materials Science Applications
In materials science, this compound serves as a building block for synthesizing advanced materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can tailor material characteristics for various applications.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study screened various derivatives of this compound against several bacterial strains. The results indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics . -
Antiplasmodial Activity Analysis :
In vitro studies demonstrated that this compound had an IC50 value of 0.58 µM against P. falciparum, making it one of the most potent compounds in its class evaluated during the study .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Research Findings and Implications
- Positional Isomerism : The 4-bromo-2-chloro substitution avoids the cytotoxicity associated with 4-bromo-3-chloro isomers while maintaining antiplasmodial potency .
- Substituent Effects: Electron-withdrawing groups (e.g., CF3, NO2) enhance antimicrobial activity but may reduce selectivity. Halogens (Br, Cl) offer a balance of lipophilicity and target affinity .
- Therapeutic Potential: The compound’s antiplasmodial efficacy positions it as a promising lead for malaria drug development, though further ADMET profiling is needed .
Biological Activity
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention for its significant biological activities, particularly in the fields of antimalarial and anti-inflammatory research. This article delves into the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a phenyl group attached to a prop-2-enamide backbone, with bromine and chlorine substituents on the aromatic ring. This specific arrangement is crucial for its biological activity.
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Structure | Antimalarial (IC50 = 0.58 µM) | Stronger activity than N-(2-chlorophenyl) derivative |
Antimalarial Activity
Recent studies have highlighted the potent antimalarial properties of this compound. It has demonstrated an impressive inhibitory concentration (IC50) of 0.58 µM against Plasmodium falciparum, making it one of the most effective compounds in its class . This activity is attributed to its lipophilicity, which enhances cellular uptake, allowing for higher intracellular concentrations necessary for pharmacological effects .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the aromatic ring significantly influence the compound's potency. For instance, substituents such as bromine and chlorine enhance antimalarial activity compared to unsubstituted or less halogenated derivatives. The following table summarizes various derivatives and their respective IC50 values:
| Derivative | IC50 (µM) | Comments |
|---|---|---|
| This compound | 0.58 | Most active compound |
| N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 1.5 | Effective but less potent |
| N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 18 | Moderate activity |
Anti-inflammatory Potential
In addition to its antimalarial effects, this compound has shown anti-inflammatory properties. Studies using THP1-Blue™ NF-kB cells indicated that this compound modulates the activity of pro-inflammatory transcription factors without significant cytotoxicity, making it a promising candidate for further therapeutic development .
Case Studies and Experimental Findings
- In Vitro Antiplasmodial Screening : A comprehensive screening of 37 compounds against chloroquine-sensitive strains of P. falciparum revealed that this compound was the most effective agent, with an IC50 value significantly lower than that of standard treatments .
- Cell Viability Assays : In toxicity assessments, none of the tested compounds exhibited significant cytotoxic effects at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Q. What synthetic routes are available for N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, and how can its purity be optimized?
A two-step synthesis is commonly employed: (1) esterification of 4-bromo-2-chlorobenzoic acid with ethanol under acid catalysis, followed by (2) amidation with phenylpropenoyl chloride. Purity optimization involves recrystallization in ethyl acetate or dichloromethane, monitored by thin-layer chromatography (TLC) with silica gel plates and UV visualization . For intermediates, HPLC with a C18 column and acetonitrile/water gradients ensures >98% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm the α,β-unsaturated amide geometry (trans coupling constants, J ≈ 15 Hz) .
- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation .
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
Use DMSO as a primary solvent (stock solutions at 10 mM) and dilute in PBS or cell culture media (<0.1% DMSO). For hydrophobic interactions, micellar encapsulation with Tween-80 or cyclodextrin derivatives enhances dispersion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding affinity?
Molecular docking (AutoDock Vina or Schrödinger Suite) against enzymes like acetyl-CoA carboxylase or bacterial phosphopantetheinyl transferases (PPTases) reveals potential interactions. Key parameters:
- Grid box centered on catalytic sites (e.g., E. coli AcpS, PDB: 2JU5).
- AMBER force fields for energy minimization. Validation via MD simulations (GROMACS) assesses stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Use SHELXL ’s TWIN/BASF commands for twinned crystals.
- Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl).
- Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
Q. How can degradation pathways and metabolite identification be systematically studied?
- TLC : Separate parent compound and metabolites using benzene:chloroform:ethyl acetate (40:40:20) .
- LC-MS/MS : Employ a Q-TOF spectrometer in positive-ion mode (m/z 350–600) to detect brominated/chlorinated fragments.
- Stability assays : Expose the compound to UV light (254 nm) and pH 3–9 buffers to simulate environmental conditions .
Q. What ADMET properties are critical for prioritizing this compound in drug discovery?
Key predictions (via SwissADME or ADMETLab 2.0):
- Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s) but low aqueous solubility (LogS ≈ -4.5).
- Metabolism : CYP3A4/2D6 substrate risk; monitor for O-demethylation or amide hydrolysis.
- Toxicity : Ames test negative (no mutagenicity), but hepatotoxicity risk (mitochondrial membrane depolarization) .
Q. How does the electronic nature of the 4-bromo-2-chlorophenyl group influence reactivity?
- Hammett constants (σₚ = +0.78 for Br, +0.23 for Cl) indicate strong electron-withdrawing effects, stabilizing the amide resonance.
- DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at the α,β-unsaturated carbonyl, favoring Michael addition reactions .
Contradictions and Validation
Q. How to reconcile discrepancies in reported LogP values (experimental vs. predicted)?
Experimental LogP (≈3.92 via shake-flask) may diverge from XLogP3 (≈5.30) due to the compound’s planar conformation reducing solvent-accessible surface area. Validate via reversed-phase HPLC (C18 column, isocratic methanol/water) calibrated against standards .
Q. Why do some studies report low cytotoxicity despite structural similarities to profenofos?
Unlike profenofos (a phosphorothioate insecticide), the absence of a labile P–S bond in this amide derivative reduces non-specific alkylation of cellular nucleophiles, lowering acute toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
